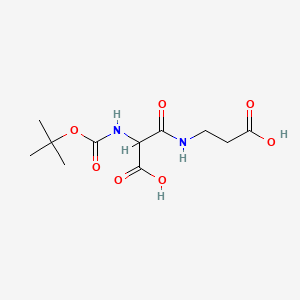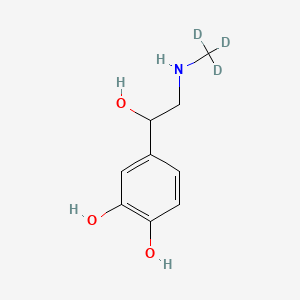
外消旋去甲肾上腺素-d3
描述
Rac Epinephrine-d3 is a deuterated form of the well-known compound epinephrine, also known as adrenaline. It is a racemic mixture, meaning it contains equal parts of both enantiomers (d-epinephrine and l-epinephrine). This compound is primarily used in scientific research due to its stable isotopic labeling, which allows for precise tracking and analysis in various biochemical and pharmacological studies .
科学研究应用
Rac Epinephrine-d3 is widely used in scientific research due to its stable isotopic labeling. Some key applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the fate of epinephrine in biological systems.
Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of epinephrine.
Industry: Applied in the development of new drugs and therapeutic agents.
作用机制
Target of Action
Rac Epinephrine-d3, also known as Racepinephrine, is a non-selective agonist at α- and β-adrenergic receptors . These receptors are all G-protein-coupled receptors . The primary therapeutic effect of Epinephrine arises from its agonist action on β2-adrenergic receptors .
Mode of Action
The interaction of Rac Epinephrine-d3 with its targets leads to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP production . This results in the relaxation of various tissues, including bronchial smooth muscles . It works by widening the airway, which makes it easier to breathe .
Biochemical Pathways
The activation of β2-adrenergic receptors by Rac Epinephrine-d3 leads to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP production . This results in the relaxation of bronchial smooth muscles . The PI3K and Rac pathways may also be involved, with PI3Ks interacting with activated Rac, leading to Rac signaling amplification .
Pharmacokinetics
When given subcutaneously or intramuscularly, Epinephrine has a rapid onset and short duration of action . It induces bronchial smooth muscle relaxation to relieve respiratory distress in asthma . More detailed pharmacokinetic studies, particularly those involving absorption, distribution, metabolism, and excretion (ADME) properties, are needed for a comprehensive understanding of Rac Epinephrine-d3.
Result of Action
The primary result of Rac Epinephrine-d3 action is the relief of mild symptoms of intermittent asthma, including wheezing, tightness of chest, and shortness of breath . In a clinical trial of pediatric patients with bronchiolitis, administration of aerosolized racemic epinephrine via inhalation resulted in improved clinical symptoms such as wheezing and retractions .
生化分析
Biochemical Properties
“rac Epinephrine-d3” is a racemic mixture consisting of d-Epinephrine and l-Epinephrine enantiomers . It acts as a non-selective α- and β-adrenergic receptor agonist . The main therapeutic effect of “rac Epinephrine-d3” arises from its agonist action on β2-adrenergic receptors, which activate adenylyl cyclase and increase intracellular cyclic AMP production .
Cellular Effects
“rac Epinephrine-d3” induces bronchial smooth muscle relaxation to relieve respiratory distress in asthma . In a clinical trial of pediatric patients with bronchiolitis, administration of aerosolized racemic epinephrine via inhalation resulted in improved clinical symptoms such as wheezing and retractions .
Molecular Mechanism
The molecular mechanism of “rac Epinephrine-d3” involves its non-selective agonist action at α- and β-adrenergic receptors, which are all G-protein-coupled receptors . It causes smooth muscle relaxation on various tissues, including bronchial smooth muscles .
Temporal Effects in Laboratory Settings
When given subcutaneously or intramuscularly, epinephrine has a rapid onset and short duration of action .
Metabolic Pathways
“rac Epinephrine-d3” is regulated in part through its biosynthesis catalyzed by the final enzyme in the catecholamine pathway, phenylethanolamine N-methyltransferase (PNMT) . PNMT expression, in turn, is controlled through hormonal and neural stimuli, which exert their effects on gene transcription through protein stability .
Transport and Distribution
It is known that it is an active ingredient in oral inhalation over-the-counter products as racepinephrine hydrochloride .
Subcellular Localization
It is known that epinephrine acts on α- and β-adrenergic receptors, which are all G-protein-coupled receptors .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of rac Epinephrine-d3 involves the incorporation of deuterium atoms into the epinephrine molecule. One common method is the catalytic hydrogenation of a precursor compound in the presence of deuterium gas. This process replaces specific hydrogen atoms with deuterium, resulting in the deuterated product .
Industrial Production Methods: Industrial production of rac Epinephrine-d3 typically involves large-scale synthesis using similar catalytic hydrogenation techniques. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for research applications .
化学反应分析
Types of Reactions: Rac Epinephrine-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form adrenochrome and other oxidation products.
Reduction: It can be reduced to form dihydroxyphenylglycol.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but typically involve acidic or basic catalysts.
Major Products:
Oxidation: Adrenochrome and related quinones.
Reduction: Dihydroxyphenylglycol.
Substitution: Various substituted epinephrine derivatives.
相似化合物的比较
Rac Metanephrine-d3: Another deuterated compound used in similar research applications.
Rac Normetanephrine-d3: Used for metabolic studies and pharmacokinetic analysis.
Epinephrine Hydrochloride: The non-deuterated form used in clinical settings.
Uniqueness: Rac Epinephrine-d3 is unique due to its stable isotopic labeling, which allows for precise tracking in various studies. This makes it particularly valuable in research settings where accurate measurement of metabolic pathways and reaction mechanisms is crucial .
属性
IUPAC Name |
4-[1-hydroxy-2-(trideuteriomethylamino)ethyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9-13H,5H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTWMZQNUQWSLP-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCC(C1=CC(=C(C=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
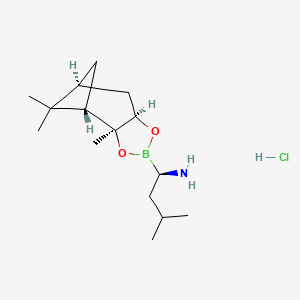
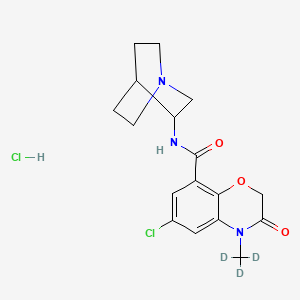
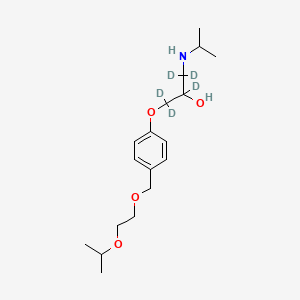
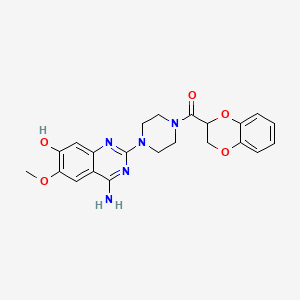
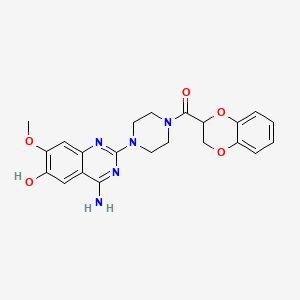
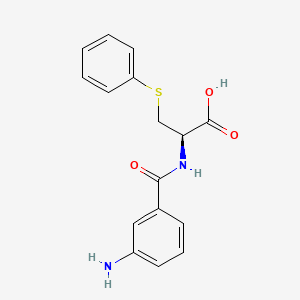
![[(8R,9S,13S,14S,17R)-17-acetyl-3-chloro-2,4-diformyl-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B562897.png)

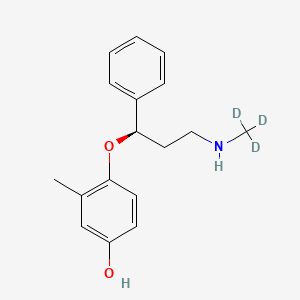
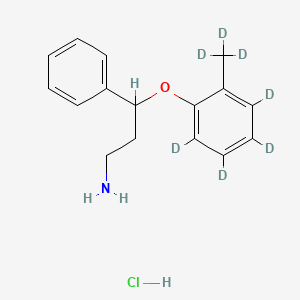
![N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8](/img/structure/B562903.png)
